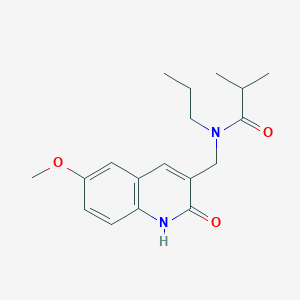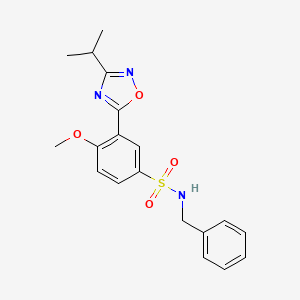
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, also known as HM-3, is a novel compound that has attracted significant attention from the scientific community due to its potential applications in various fields. HM-3 is a small molecule inhibitor that targets the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms.
作用機序
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide inhibits the activity of PARP enzymes by binding to the catalytic domain of PARP-1 and PARP-2. This prevents the enzymes from repairing DNA damage, leading to the accumulation of single-strand DNA breaks and ultimately cell death. In addition, PARP inhibition also leads to the activation of apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. It has been demonstrated to induce DNA damage and cell death in cancer cells, while having minimal effects on normal cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases and stroke. It has been suggested that the neuroprotective effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide may be due to its ability to reduce inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its specificity for PARP enzymes, which allows for targeted inhibition of DNA repair mechanisms in cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.
将来の方向性
There are several future directions for the research and development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. One area of interest is the combination of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide with other cancer therapies, such as chemotherapy and radiation therapy, to enhance its anti-tumor effects. In addition, there is ongoing research into the use of PARP inhibitors such as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide in other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further optimization of the pharmacokinetic properties of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide to improve its efficacy and safety in clinical settings.
Conclusion:
In conclusion, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, or N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide, is a promising compound with potential applications in cancer treatment and neurodegenerative diseases. Its specificity for PARP enzymes and favorable pharmacokinetic profile make it an attractive candidate for further research and development. Ongoing studies will provide more insights into the mechanism of action and potential therapeutic benefits of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide.
合成法
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide involves a series of chemical reactions that require specific reagents and conditions. The first step involves the condensation of 2-hydroxy-7-methylquinoline-3-carboxaldehyde with o-toluidine to form the corresponding imine. This intermediate is then reduced using sodium borohydride to yield N-(o-tolyl)-2-methylquinoline-3-amine. The final step involves the reaction of this compound with benzoyl chloride in the presence of triethylamine to produce N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has been extensively studied for its potential applications in cancer treatment. PARP inhibitors such as N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide have been shown to be effective in targeting cancer cells that have defects in DNA repair mechanisms, such as those with mutations in BRCA1 or BRCA2 genes. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-2-methyl-N-(o-tolyl)benzamide has also been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in stroke and other ischemic conditions.
特性
IUPAC Name |
2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-17-12-13-20-15-21(25(29)27-23(20)14-17)16-28(24-11-7-5-9-19(24)3)26(30)22-10-6-4-8-18(22)2/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRDVIWFZINPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3C)C(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]-2-methyl-N-(2-methylphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


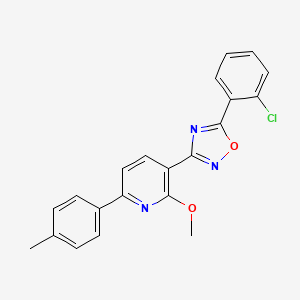

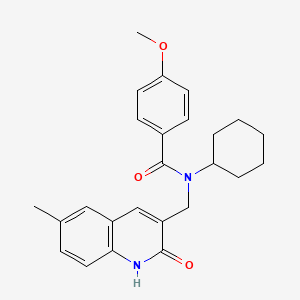
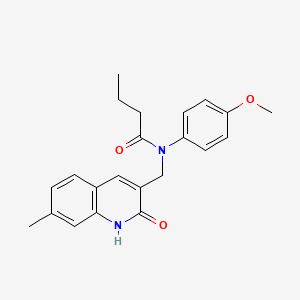
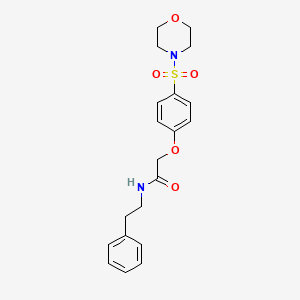

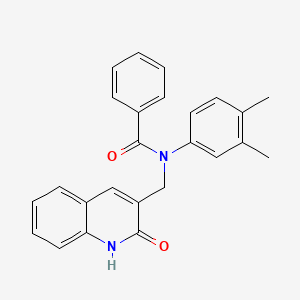

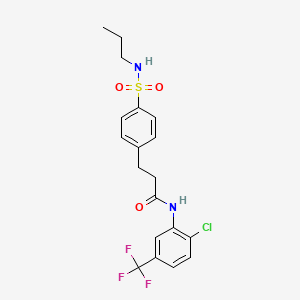
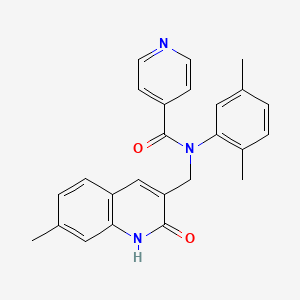
![N-(5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-ethoxyphenyl)acetamide](/img/structure/B7710834.png)
